molecular formula C13H16O4 B6193199 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid CAS No. 2728122-49-2

3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid

Cat. No.: B6193199
CAS No.: 2728122-49-2
M. Wt: 236.26 g/mol
InChI Key: BREHFAOLUNFIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is an organic compound with the molecular formula C13H16O5 It is characterized by the presence of a benzoic acid moiety substituted with a tert-butoxy group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid typically involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. One common method is the reaction of 3-hydroxybenzoic acid with tert-butyl bromoacetate under basic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

    3-[2-(tert-butoxy)-2-oxoethoxy]benzoic acid: Similar in structure but with an ethoxy linkage instead of an oxoethyl group.

    2-(tert-butoxy)benzoic acid: Lacks the oxoethyl group, making it less reactive in certain reactions.

    tert-butyl benzoate: A simpler ester derivative without the oxo group.

Uniqueness

3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is unique due to the presence of both the tert-butoxy and oxoethyl groups, which confer distinct reactivity and selectivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzoic acid", "tert-Butyl alcohol", "Sodium hydroxide", "Ethyl chloroacetate", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium sulfate", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Esterification - Benzoic acid is reacted with ethyl chloroacetate in the presence of sodium bicarbonate and methanol to form ethyl benzoate.", "Step 2: Hydrolysis - Ethyl benzoate is hydrolyzed with sodium hydroxide to form benzoic acid.", "Step 3: Protection - Benzoic acid is protected with tert-butyl alcohol in the presence of hydrochloric acid to form tert-butyl benzoate.", "Step 4: Oxidation - tert-Butyl benzoate is oxidized with sodium chlorite in the presence of acetic acid to form 3-(tert-butoxy)benzoic acid.", "Step 5: Esterification - 3-(tert-butoxy)benzoic acid is reacted with ethyl chloroacetate in the presence of sodium carbonate and acetone to form 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid." ] }

CAS No.

2728122-49-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-5-4-6-10(7-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

BREHFAOLUNFIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.